N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of a thieno[3,4-c]pyrazole ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide typically involves the formation of the thieno[3,4-c]pyrazole ring followed by the attachment of the benzodioxole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,4-c]pyrazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-N-(2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Benzamide, N-[2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethyl-
Uniqueness
N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of a thieno[3,4-c]pyrazole ring and a benzodioxole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13N3O3S |
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Molecular Weight |
303.34 g/mol |
IUPAC Name |
N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H13N3O3S/c1-17-13(9-5-21-6-10(9)16-17)15-14(18)8-2-3-11-12(4-8)20-7-19-11/h2-4H,5-7H2,1H3,(H,15,18) |
InChI Key |
SUKXHWDWBWIWTG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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